molecular formula C19H23N3O B4423920 N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide

N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No.: B4423920
M. Wt: 309.4 g/mol
InChI Key: PRWGUPNWPKWUQB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structural features, which include a piperazine ring substituted with a phenyl group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide typically involves the reaction of 2,4-dimethylphenylamine with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or piperazine rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, alkylating agents, acylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. Its effects are mediated through binding to target proteins, leading to changes in their activity and downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide

Uniqueness

N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. Its combination of a piperazine ring with phenyl and 2,4-dimethylphenyl groups sets it apart from other related compounds, making it a valuable tool in various research fields.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-8-9-18(16(2)14-15)20-19(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWGUPNWPKWUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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